N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide
Overview
Description
N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide is a synthetic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclohexyl ring substituted with a methylamino group and a benzamide moiety with dichloro substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methylaminocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and signaling pathways.
Comparison with Similar Compounds
N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide can be compared with other similar compounds such as:
U-47700: A synthetic opioid with a similar cyclohexylamine structure.
U-49900: Another synthetic opioid with structural similarities.
U-48800: A novel opioid with a related chemical structure.
These compounds share some structural features but differ in their pharmacological profiles and potential applications. This compound is unique due to its specific substitutions and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(methylamino)cyclohexyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-17-12-4-2-3-5-13(12)18-14(19)9-6-7-10(15)11(16)8-9/h6-8,12-13,17H,2-5H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXUBODPOIWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933251 | |
Record name | 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147934-29-0 | |
Record name | N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147934290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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